

"toxicology profile of IN-6 in preliminary studies"

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Compound of Interest

Compound Name: Influenza virus-IN-6

Cat. No.: B12405691

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Toxicology Profile of IN-6 in Preliminary Studies

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

This document provides a comprehensive overview of the preliminary toxicology profile of IN-6, a novel kinase inhibitor under investigation. The data presented herein is derived from a series of in vitro and in vivo studies designed to assess the initial safety and tolerability of the compound. Key findings include the determination of acute toxicity, the identification of a no-observed-adverse-effect level (NOAEL) in sub-chronic rodent studies, and an initial assessment of genotoxic and cytotoxic potential. This guide is intended to inform further non-clinical development and to serve as a foundational reference for subsequent safety and pharmacology studies.

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative findings from the preliminary toxicology assessment of IN-6.

Table 1: Acute and Sub-chronic In Vivo Toxicity

Parameter	Species/Strain	Route of Administration	Value	Units
LD50	Sprague-Dawley Rat	Oral	> 2000	mg/kg
NOAEL (28-day)	Sprague-Dawley Rat	Oral	100	mg/kg/day

Table 2: In Vitro Cytotoxicity

Cell Line	Assay Type	Endpoint	Value	Units
HepG2	MTT Assay	IC50 (24h)	75.2	μM
HEK293	Neutral Red Uptake	IC50 (24h)	112.8	μM

Table 3: Genotoxicity Assessment

Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100)	With and Without S9	Negative
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and Without S9	Negative

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below.

Acute Oral Toxicity Study (OECD 423)

- Test System: Female Sprague-Dawley rats (8-10 weeks old).

- **Methodology:** The study was conducted following the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Oral Toxicity - Acute Toxic Class Method). A starting dose of 300 mg/kg was administered to a group of three fasted female rats. Based on the observed outcomes (no mortality), a subsequent group of three female rats was dosed at 2000 mg/kg.
- **Dosing:** A single oral gavage of IN-6 formulated in 0.5% methylcellulose.
- **Observation Period:** Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

28-Day Sub-chronic Oral Toxicity Study (OECD 407)

- **Test System:** Male and female Sprague-Dawley rats (n=10/sex/group).
- **Methodology:** IN-6 was administered daily via oral gavage for 28 consecutive days at dose levels of 0 (vehicle), 30, 100, and 300 mg/kg/day.
- **Endpoints:** Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.
- **NOAEL Determination:** The no-observed-adverse-effect level (NOAEL) was determined as the highest dose level that did not produce any significant treatment-related adverse findings.

In Vitro Cytotoxicity - MTT Assay

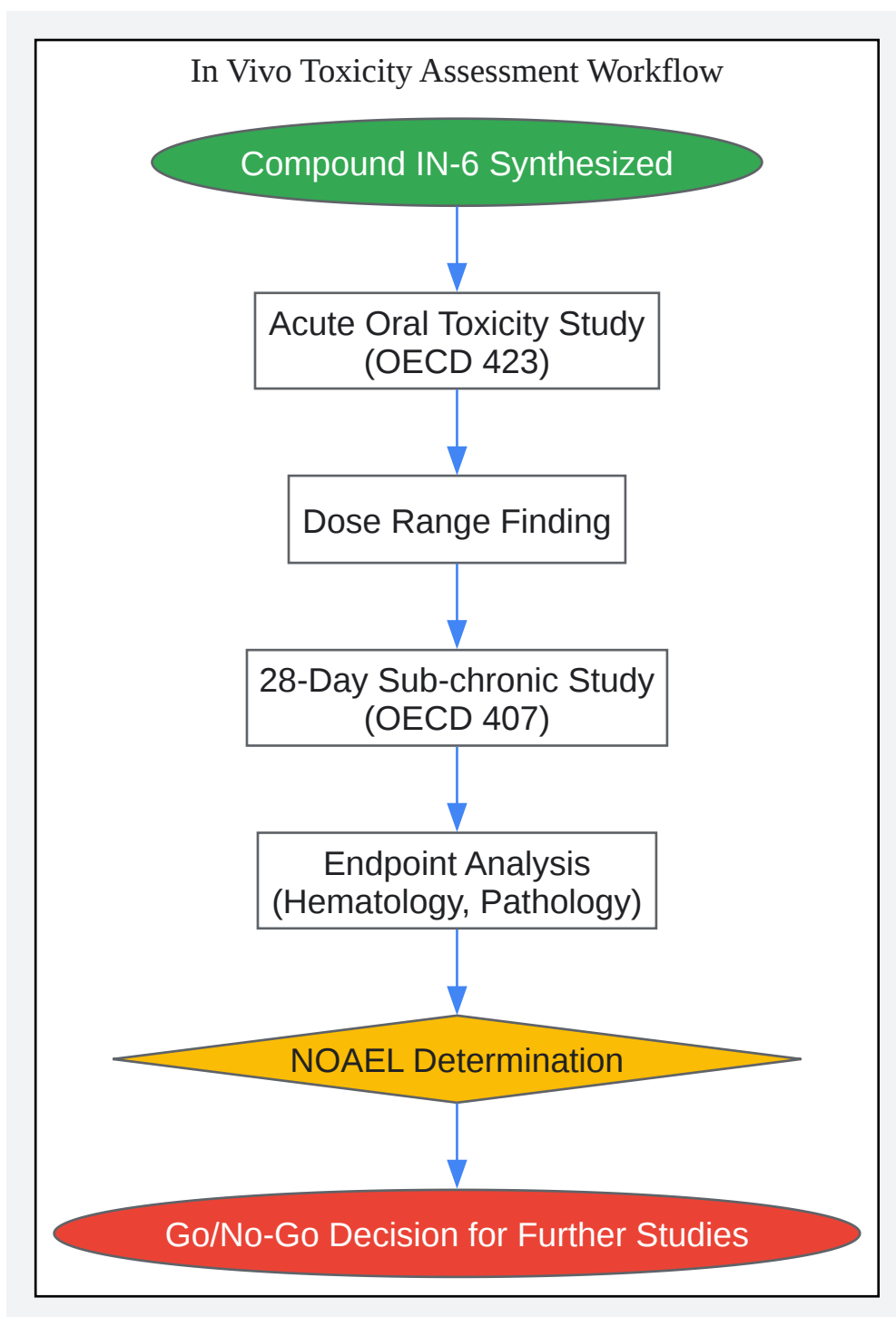
- **Cell Line:** HepG2 (human hepatocellular carcinoma).
- **Methodology:** Cells were seeded in 96-well plates and allowed to attach overnight. IN-6 was added in a series of dilutions and incubated for 24 hours. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the plates were incubated for an additional 4 hours to allow for formazan crystal formation. The formazan product was then solubilized, and the absorbance was read at 570 nm.
- **Data Analysis:** The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, was calculated using a non-linear regression analysis of the concentration-response curve.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

- Test System: *Salmonella typhimurium* strains TA98 and TA100.
- Methodology: The test was conducted using the plate incorporation method. IN-6 was tested at five different concentrations, both in the presence and absence of a rat liver homogenate (S9 fraction) for metabolic activation.
- Endpoint: A positive result was defined as a dose-related increase in the number of revertant colonies that was at least twice the mean of the vehicle control.

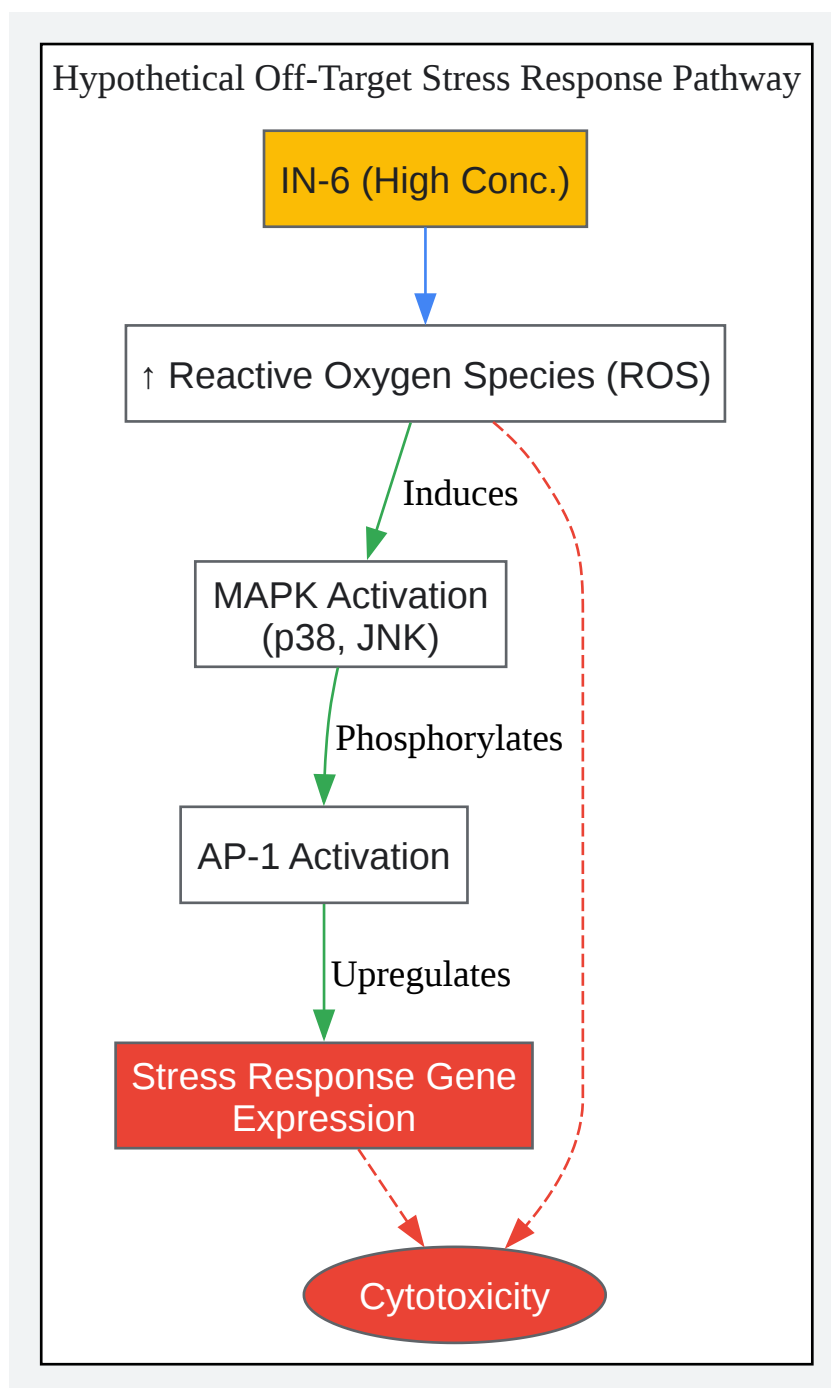
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for in vivo toxicity assessment and a hypothetical signaling pathway potentially modulated by off-target effects of IN-6.



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Caption: Workflow for in vivo preliminary toxicity assessment of IN-6.



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Caption: Hypothetical pathway for IN-6-induced cytotoxicity at high concentrations.

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